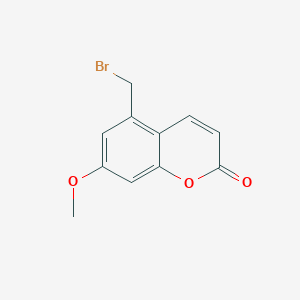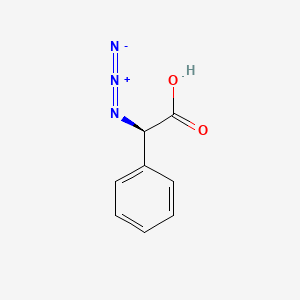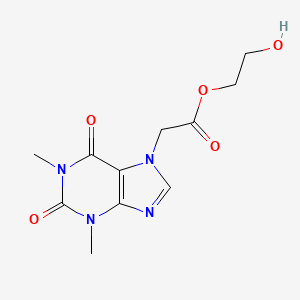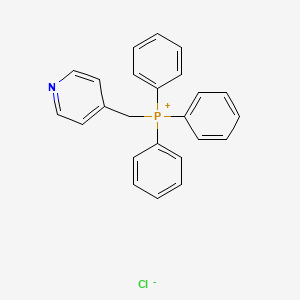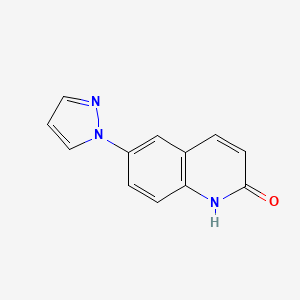
Caproxamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caproxamine is a complex organic compound with the molecular formula C15H25N3O and a molecular weight of 263.38 g/mol . This compound is characterized by the presence of an oxime functional group, an amino group, and a hexanone backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Caproxamine typically involves the reaction of 1-hexanone with 3-amino-4-methylphenylamine and 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Caproxamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Caproxamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Caproxamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Caproxamine can be compared with similar compounds such as:
1-Hexanone, 1-(3-amino-4-methylphenyl)-: Lacks the oxime group, making it less versatile in certain reactions.
1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime: The non-E isomer, which may have different chemical and biological properties.
1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime, (Z)-: The Z isomer, which can exhibit different stereochemical interactions and reactivity.
Propiedades
Número CAS |
53078-44-7 |
|---|---|
Fórmula molecular |
C15H25N3O |
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline |
InChI |
InChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3/b18-15- |
Clave InChI |
ZIWQJHATUBOOFD-SDXDJHTJSA-N |
SMILES |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
SMILES isomérico |
CCCCC/C(=N/OCCN)/C1=CC(=C(C=C1)C)N |
SMILES canónico |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


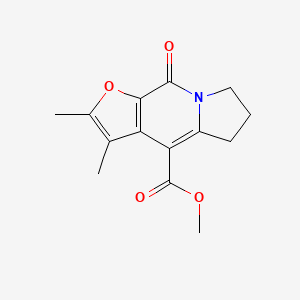
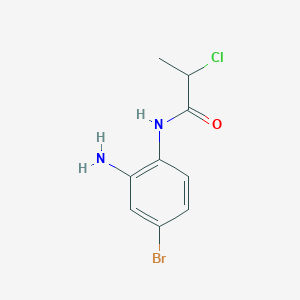
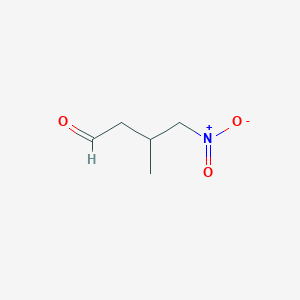
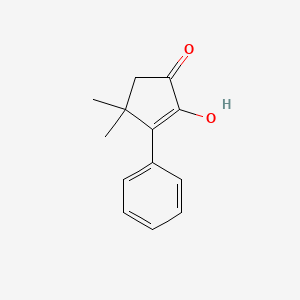
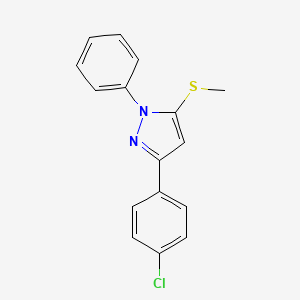
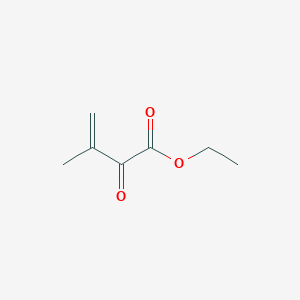
![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)
